5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one
Overview
Description
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is a chemical compound with the molecular formula C8H8OS2 . It is also known by other names such as (4S,6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol .
Synthesis Analysis
The synthesis of this compound can be carried out through a series of reactions. One method involves the oxidation of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (keto sulfide) to form 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide (keto sulfone). This is then reduced to form 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide (hydroxy sulfone) .Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is characterized by a thiopyran ring fused with a thieno ring. The molecular formula is C8H8OS2 . The average mass is 186.294 Da and the monoisotopic mass is 186.017303 Da .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be oxidized and then reduced in the process of synthesis . More detailed information about its reactivity would require specific experimental conditions.Scientific Research Applications
Pharmaceutical Applications
This compound has been found to be a potent carbonic anhydrase inhibitor . It has the potential to reduce intraocular pressure after topical application . This makes it a promising candidate for the treatment of glaucoma .
Chemical Synthesis
The compound has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles . It’s also used in the synthesis of α-hydroxy esters .
Quality Control Testing
The compound can be used in pharma release testing and pharma method development for qualitative and quantitative analyses .
Calibration Requirements
It can be used in calibration requirements in various analytical applications .
Research and Development
The compound is used in the research and development of new drugs and therapies .
Material Science
In material science, the compound can be used in the development of new materials with unique properties .
Mechanism of Action
Target of Action
A structurally similar compound, (s)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-4-one, is known to be an intermediate in the synthesis of dorzolamide , a carbonic anhydrase inhibitor. This suggests that 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one may also interact with carbonic anhydrase or related enzymes.
Biochemical Pathways
Given the potential interaction with carbonic anhydrase, 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one may affect the carbonic anhydrase pathway. This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor in the eye .
Action Environment
The action, efficacy, and stability of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the activity of carbonic anhydrase inhibitors can be affected by the pH of the environment, as the enzyme has an optimal pH range for its activity.
properties
IUPAC Name |
5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIWYFNTGCSHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452507 | |
Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7675-04-9 | |
Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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